
N,N-Bis(6-methyl-2-pyridylmethyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(6-methyl-2-pyridylmethyl)glycine is a chemical compound that belongs to the class of ligands known for their ability to form complexes with metal ions. This compound is particularly notable for its role in coordination chemistry, where it acts as a chelating agent, binding to metal ions through multiple coordination sites.
準備方法
The synthesis of N,N-Bis(6-methyl-2-pyridylmethyl)glycine typically involves the reaction of 6-methyl-2-pyridylmethylamine with glycine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or acetonitrile, with the addition of a base to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
化学反応の分析
N,N-Bis(6-methyl-2-pyridylmethyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halides and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can lead to the formation of low-spin iron complexes .
科学的研究の応用
N,N-Bis(6-methyl-2-pyridylmethyl)glycine has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their structural, spectroscopic, and electrochemical properties.
Biology: The compound is used in the study of metalloenzymes and other biological systems that involve metal ions.
Medicine: Research is ongoing into the potential therapeutic applications of metal complexes formed with this ligand, particularly in the field of cancer treatment.
Industry: The compound is used in the development of catalysts for various industrial processes.
作用機序
The mechanism by which N,N-Bis(6-methyl-2-pyridylmethyl)glycine exerts its effects involves its ability to chelate metal ions. The compound binds to metal ions through its pyridyl and glycine groups, forming stable complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the surrounding environment. The molecular targets and pathways involved in these processes are diverse and depend on the specific application of the compound .
類似化合物との比較
N,N-Bis(6-methyl-2-pyridylmethyl)glycine is similar to other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). it is unique in its ability to form stable complexes with a wide range of metal ions, including transition metals and lanthanides. This makes it particularly useful in applications where other chelating agents may not be effective .
Similar Compounds
- Ethylenediaminetetraacetic acid (EDTA)
- Diethylenetriaminepentaacetic acid (DTPA)
- N,N-Bis(2-pyridylmethyl)glycine
特性
IUPAC Name |
2-[bis[(6-methylpyridin-2-yl)methyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-5-3-7-14(17-12)9-19(11-16(20)21)10-15-8-4-6-13(2)18-15/h3-8H,9-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEPUWDCXITKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN(CC2=CC=CC(=N2)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


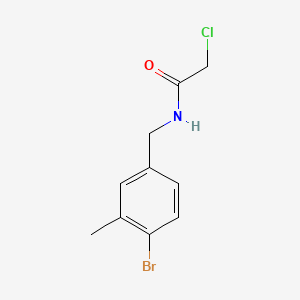
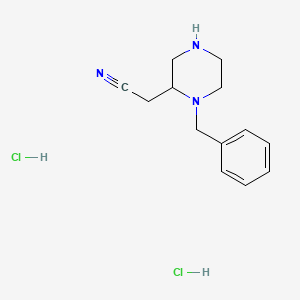

![Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate](/img/structure/B7451753.png)
![3-(2-Pyrrolidin-1-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B7451760.png)
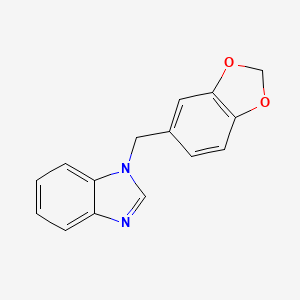
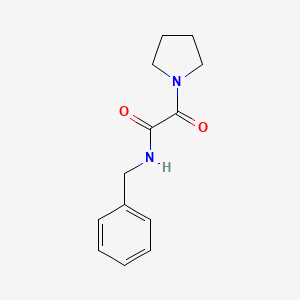

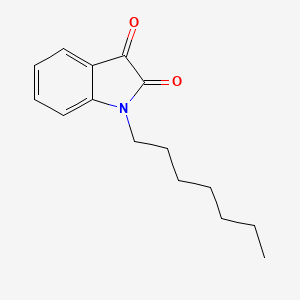

![3-(4,6-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)-N-(3-methoxyphenyl)propanamide](/img/structure/B7451822.png)
![2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(1-phenylethyl)acetamide](/img/structure/B7451835.png)
